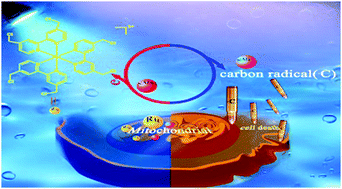Mitochondria targeted and NADH triggered photodynamic activity of chloromethyl modified Ru(ii) complexes under hypoxic conditions†
Chemical Communications Pub Date: 2019-02-12 DOI: 10.1039/C8CC09186B
Abstract
Three chloromethyl-modified Ru(II) complexes were designed and synthesized as mitochondria targeting photosensitizers, which can generate carbon radicals in the presence of NADH under visible light irradiation, cause DNA cleavage and covalent binding in Ar-saturated solutions, and lead to apoptosis of human ovarian carcinoma SKOV-3 cells under hypoxic conditions (3% O2), demonstrating a new mode of type I mechanism to overcome the limitation of hypoxia in photodynamic therapy (PDT).


Recommended Literature
- [1] Solid state synthesis of [V5O2(Me3CCO2)9Cl2]†
- [2] A sensitive and selective DNAzyme-based flow cytometric method for detecting Pb2+ ions†
- [3] Tandem modification of amphiphilic cellulose ethers for amorphous solid dispersion via olefin cross-metathesis and thiol-Michael addition†
- [4] Inside front cover
- [5] In situ dipole formation to achieve high open-circuit voltage in inverted perovskite solar cells via fluorinated pseudohalide engineering†
- [6] Correction: The physical properties of supramolecular peptide assemblies: from building block association to technological applications
- [7] The technology of straw sugar conversion to diol chemicals
- [8] Combination of automated solid-phase and enzymatic oligosaccharide synthesis provides access to α(2,3)-sialylated glycans†
- [9] Single-molecule force spectroscopy of supramolecular heterodimeric capsules†
- [10] Atomic-absorption studies on the determination of antimony, arsenic, bismuth, germanium, lead, selenium, tellurium and tin by utilising the generation of covalent hydrides

Journal Name:Chemical Communications
Research Products
-
CAS no.: 505-54-4
-
4-(Trifluoromethoxy)benzonitrile
CAS no.: 332-25-2
-
CAS no.: 83-31-8
-
2-Bromo-4'-hydroxyacetophenone
CAS no.: 2491-38-5
-
CAS no.: 2832-40-8
-
CAS no.: 476-60-8









